(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

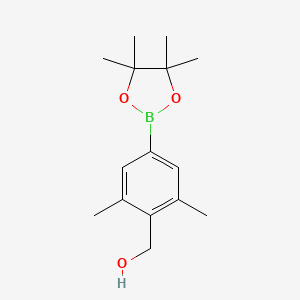

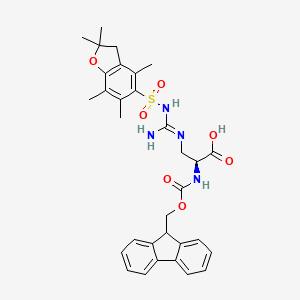

(S)-Fmoc-2-amino-3-(N'-Pbf-guanidino)-propionic acid (Fmoc-L-Agp(Pbf)-OH), also known as Fmoc-L-Agp, is a synthetic amino acid with potential applications in the pharmaceutical and biotechnology industries. Fmoc-L-Agp is a derivative of the naturally occurring amino acid L-arginine and has a guanidino group attached to the side chain. This guanidino group is thought to enhance the solubility of the amino acid and make it more suitable for use in drug delivery systems.

科学的研究の応用

Peptide Synthesis

Fmoc-(3,(Pbf)Guanidino)-Ala-OH: is primarily used in the synthesis of peptides. The Fmoc group serves as a temporary protection for the amino group during the synthesis process, which is conducted under mild conditions to prevent the degradation of sensitive amino acids . This compound is particularly useful for introducing the guanidino functionality into peptides, which is a common feature in biologically active peptides.

Drug Development

The guanidino group present in this compound mimics the side chain of arginine, an amino acid often found in the active sites of enzymes and receptor-binding sites. This makes Fmoc-(3,(Pbf)Guanidino)-Ala-OH a valuable building block in the development of pharmaceuticals, particularly for drugs that target enzyme interactions or receptor binding .

Tissue Engineering

Recent studies have shown that Fmoc-derivatized peptides can form self-supporting hydrogels. These hydrogels have potential applications in tissue engineering, as they can support cell adhesion, survival, and duplication. The rigidity and self-assembling properties of these gels make them suitable for creating scaffolds that can aid in tissue regeneration .

Bioprinting

The self-assembling nature of Fmoc-derivatized peptides also allows for their use in bioprinting applications. The ability to form stable structures under physiological conditions makes Fmoc-(3,(Pbf)Guanidino)-Ala-OH a candidate for creating three-dimensional biological constructs through additive manufacturing techniques .

Proteomics Research

In proteomics, understanding protein structure and function is crucialFmoc-(3,(Pbf)Guanidino)-Ala-OH can be used to synthesize peptides that mimic protein segments, aiding in the study of protein-protein interactions, enzyme-substrate relationships, and the effects of post-translational modifications .

Peptidomimetics

This compound is also used in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. Peptidomimetics have a variety of applications, including as therapeutic agents that can resist enzymatic degradation, thus offering improved pharmacokinetic properties over natural peptides.

作用機序

Target of Action

Fmoc conjugated amino acids have been discovered to have antimicrobial properties specific to gram-positive bacteria .

Mode of Action

It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), exhibit weak antibacterial activity against gram-negative bacteria due to their inability to cross the bacterial membrane .

Biochemical Pathways

The antibacterial activity of fmoc conjugated amino acids suggests they may interfere with bacterial cell wall synthesis or other essential processes .

Result of Action

The antibacterial properties of fmoc conjugated amino acids suggest they may lead to bacterial cell death .

Action Environment

The compound is recommended to be stored at 0-8°c , suggesting that temperature may play a role in its stability.

特性

IUPAC Name |

(2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJRFPSBMLTXSO-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(3,(Pbf)Guanidino)-Ala-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)